1-Acetyl-2-methoxynaphthalene

描述

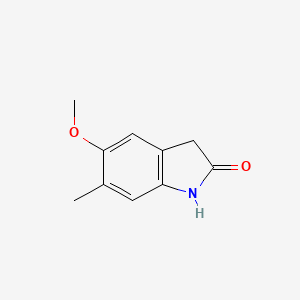

1-Acetyl-2-methoxynaphthalene (1-AMN) is an organic compound that has been studied extensively in the past few decades due to its potential applications in numerous fields. 1-AMN is a member of the naphthalene family, which are aromatic compounds that are widely used in the pharmaceutical, agricultural, and chemical industries. 1-AMN is a colorless, crystalline solid with a molecular weight of 128.18 g/mol. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. 1-AMN is also relatively stable and has a low vapor pressure.

科学研究应用

1-Acetyl-2-methoxynaphthalene has been used in a variety of scientific research applications. It is used as a model compound to study the physical and chemical properties of naphthalene-based compounds, as well as the reactivity of different functional groups. It has also been used in studies of the structure and reactivity of molecules in solution, and as a model system to study the mechanism of organic reactions. In addition, this compound has been used in studies of the photochemistry of organic compounds, and as a model system to investigate the biological activity of naphthalene-based compounds.

作用机制

Target of Action

The primary target of 1-Acetyl-2-methoxynaphthalene is the HBEA zeolites . These zeolites are a type of catalyst that facilitate the acetylation of 2-methoxynaphthalene .

Mode of Action

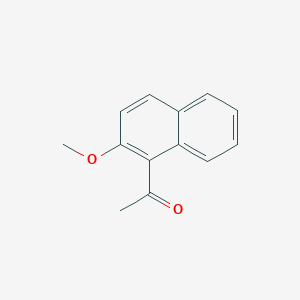

The compound interacts with its target through a process known as acylation . In this process, this compound is preferentially formed by direct acetylation of 2-methoxynaphthalene . This compound then undergoes isomerization into 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene, as well as deacylation .

Biochemical Pathways

The acetylation of 2-methoxynaphthalene leads to the formation of this compound . This compound then undergoes isomerization, a biochemical pathway that results in the rearrangement of the compound into different isomers . The downstream effects of this pathway include the formation of 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the properties of the HBEA zeolites . The acetylation and isomerization activities are found to be maximum for a Si/Al ratio between 20 and 35 . The low activity of the commercial sample can be related to limitations in the desorption of acetylated products from the zeolite micropores caused by the large amount of extraframework aluminium species present on this sample .

Result of Action

The result of the action of this compound is the formation of 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene . These compounds are formed through the process of isomerization, which rearranges the structure of the compound .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The acetylation of 2-methoxynaphthalene was carried out in a batch reactor at 120°C over a series of HBEA zeolites . The formation of this compound is also influenced by the presence of nitrobenzene, which causes acylation to occur predominantly at the 6-position .

实验室实验的优点和局限性

1-Acetyl-2-methoxynaphthalene is a useful compound for laboratory experiments due to its stability and low vapor pressure. It is also relatively easy to synthesize and purify, and is soluble in common organic solvents. However, this compound is a relatively expensive compound, and its effects on biological systems are not completely understood.

未来方向

1-Acetyl-2-methoxynaphthalene has potential applications in numerous fields, and there are many possible future directions for research. These include further studies of its effects on biological systems, such as its effects on proteins, DNA, and other macromolecules. It could also be used as a model system to study the mechanism of organic reactions, and to investigate the photochemistry of organic compounds. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-tumor agent. Finally, this compound could be used as a starting material for the synthesis of other naphthalene-based compounds, which could be used in pharmaceuticals, agrochemicals, and other industries.

生化分析

Biochemical Properties

1-Acetyl-2-methoxynaphthalene plays a significant role in biochemical reactions, particularly in the context of aromatic acylation. It interacts with various enzymes and proteins, including those involved in the acetylation process. For instance, the compound is known to undergo isomerization and deacylation reactions, which are catalyzed by Lewis acid sites on zeolites

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of various metabolites. Additionally, its presence in the cellular environment can affect the expression of genes involved in metabolic pathways, thereby altering cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s acetyl group can participate in enzyme inhibition or activation, depending on the context of the reaction. For example, the acetylation of 2-methoxynaphthalene over HBEA zeolite leads to the formation of various isomers, with intermolecular transacylation playing a key role in the process . These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by the reaction conditions, including temperature and the presence of catalysts. Over time, this compound may undergo degradation, leading to changes in its chemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s impact on cellular processes can vary depending on its stability and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to aromatic acylation. The compound interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to various substrates. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and potential therapeutic applications .

属性

IUPAC Name |

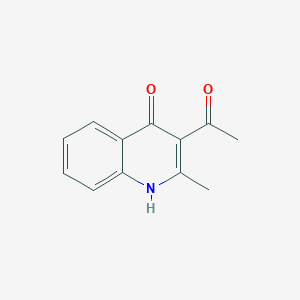

1-(2-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBDKXOGOJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972169 | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5672-94-6 | |

| Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methoxy-1'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 1-acetyl-2-methoxynaphthalene?

A: this compound is a significant product in the Friedel-Crafts acylation of 2-methoxynaphthalene. While not always the desired product, its formation provides valuable insights into the shape-selective properties of zeolite catalysts. For instance, research has shown that this compound forms primarily on the external surface of zeolite beta during the acylation of 2-methoxynaphthalene. [] This understanding allows researchers to manipulate reaction conditions and catalyst properties to favor the formation of the desired isomer, 2-acetyl-6-methoxynaphthalene. [, ]

Q2: How does the pore structure of zeolite catalysts affect the formation of this compound?

A: Zeolites, with their defined pore structures, play a crucial role in the selective synthesis of isomers during the acylation of 2-methoxynaphthalene. Research using various zeolites, including Beta, ITQ-7, USY, and ZSM-12, has demonstrated the impact of pore size and structure on product selectivity. [, , ] For example, ITQ-7, with a slightly smaller pore diameter than zeolite Beta, exhibits a higher selectivity towards 2-acetyl-6-methoxynaphthalene. This difference arises from the restricted diffusion of the bulkier this compound within the ITQ-7 framework. []

Q3: Can this compound be converted into other isomers?

A: Yes, this compound can isomerize to 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene in the presence of HBEA zeolite. [] This isomerization process is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism. [] Interestingly, studies utilizing deuterium labeling revealed that while 2-acetyl-6-methoxynaphthalene forms solely through this intermolecular pathway, 1-acetyl-7-methoxynaphthalene formation involves both inter- and intramolecular mechanisms. []

Q4: What are the analytical techniques used to study these reactions?

A: Various analytical methods are crucial for characterizing and quantifying the different isomers formed during 2-methoxynaphthalene acylation. These include techniques like gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for precise identification. Additionally, techniques like X-ray diffraction, Fourier-transform infrared spectroscopy, and nitrogen adsorption-desorption are employed to characterize the zeolite catalysts themselves. [, ] These analyses provide valuable information about the catalyst's structure, porosity, and active sites, ultimately aiding in understanding the reaction mechanism and optimizing reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B1616959.png)